[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine

Lipophilicity Drug-likeness CNS penetration

Sourcing fluorinated piperidine building blocks with consistent purity and defined substitution patterns often delays CNS lead optimization. This compound solves that with exact 3,5-difluorobenzyl regiochemistry and a primary amine handle for rapid library synthesis. • ≥95% purity ensures batch-to-batch reproducibility in SAR campaigns • XLogP3 = 1.8 & single HBD ideal for CNS drug-like space • Primary amine enables facile amide, sulfonamide, or urea conjugation • In stock for uninterrupted global shipping - no synthesis delays.

Molecular Formula C13H18F2N2
Molecular Weight 240.29 g/mol
CAS No. 867009-27-6
Cat. No. B1530585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine
CAS867009-27-6
Molecular FormulaC13H18F2N2
Molecular Weight240.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)CC2=CC(=CC(=C2)F)F
InChIInChI=1S/C13H18F2N2/c14-12-5-11(6-13(15)7-12)9-17-3-1-10(8-16)2-4-17/h5-7,10H,1-4,8-9,16H2
InChIKeyFCNRPBFFBZUMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Piperidine Methanamine (CAS 867009-27-6)


[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine (CAS 867009-27-6) is a fluorinated piperidine derivative with molecular formula C13H18F2N2 and molecular weight 240.29 g/mol. It features a 4-aminomethyl piperidine core substituted at N1 with a 3,5-difluorobenzyl group, imparting a primary amine handle for derivatization and enhanced metabolic stability from fluorine incorporation [1]. The compound is offered by chemical suppliers at ≥95% purity, with recommended long-term storage in a cool, dry environment to preserve integrity .

Differentiation vs. Simple Piperidine Analogs


Generic substitution of [1-[(3,5-difluorophenyl)methyl]-4-piperidyl]methanamine with non-fluorinated or differently fluorinated piperidine analogs introduces critical variability in key properties that undermine reproducibility in medicinal chemistry and biological screening. The 3,5-difluorophenyl motif and 4-aminomethyl substitution pattern produce a unique combination of lipophilicity (XLogP3 = 1.8), hydrogen-bonding capacity (1 HBD, 4 HBA), and conformational bias that cannot be replicated by simple 4-aminopiperidine or benzylpiperidine alternatives [1]. Even positional isomers of difluorophenyl substitution (e.g., 2,4- or 3,4-difluoro) alter electronic distribution and metabolic stability profiles sufficiently to change target binding and clearance rates [2]. These differences directly affect lead optimization trajectories, making exact structural identity a non-negotiable requirement for SAR studies and reliable biological readouts.

Key Evidence of Differentiation


Enhanced Lipophilicity vs. Non-Fluorinated Analogs

The target compound exhibits a computed XLogP3 of 1.8 [1]. In contrast, the non-fluorinated 1-benzylpiperidin-4-yl)methanamine (calculated XLogP3 ≈ 1.2–1.4) and 1-benzylpiperidin-4-amine (calculated XLogP3 ≈ 1.0–1.2) are less lipophilic. The 3,5-difluoro substitution increases lipophilicity by ~0.4–0.6 log units relative to non-fluorinated analogs, improving predicted passive membrane permeability and blood-brain barrier penetration potential without exceeding the CNS drug-likeness threshold of XLogP ~3 [2].

Lipophilicity Drug-likeness CNS penetration Medicinal chemistry

Reduced Hydrogen Bond Donor Count for CNS Exposure

The target compound possesses exactly one hydrogen bond donor (HBD, the primary amine nitrogen) and four hydrogen bond acceptors (HBA) [1]. This places it below the CNS-favorable threshold of ≤3 HBDs, whereas many closely related analogs such as N-unsubstituted 1-(3,5-difluorobenzyl)piperidin-4-amine (CAS 160358-09-8) feature two HBDs (primary amine plus piperidine NH) . The reduction of one HBD improves predicted CNS permeability while retaining sufficient hydrogen-bonding capacity for target engagement.

Blood-brain barrier CNS drug design Hydrogen bonding Physicochemical properties

Verified High Purity from Reputable Suppliers

Commercial sources of [1-[(3,5-difluorophenyl)methyl]-4-piperidyl]methanamine consistently specify a minimum purity of 95% . This exceeds the purity typically offered for custom-synthesized or generic piperidine building blocks (often 90–93% for non-optimized batches). The high baseline purity reduces the need for additional purification steps prior to use in sensitive reactions such as amide coupling or reductive amination, improving overall synthetic efficiency and yield reproducibility.

Quality control Procurement Synthesis Reproducibility

Metabolic Stability Advantage of 3,5-Difluorophenyl Group

A systematic study of mono- and difluorinated piperidines demonstrated that compounds in this series exhibit high intrinsic microsomal stability, with the notable exception of 3,3-difluoroazetidine derivatives [1]. The presence of the 3,5-difluorophenyl group in the target compound is expected to confer similar resistance to oxidative metabolism compared to non-fluorinated benzylpiperidines, which are more rapidly cleared by CYP450 enzymes. While direct microsomal clearance data for this specific compound are not available, the class-level inference provides a strong rationale for its selection over non-fluorinated analogs in hit-to-lead campaigns where metabolic stability is a priority.

Metabolic stability Microsomal clearance Fluorine effect Drug metabolism

Conformational Rigidity of 3,5-Difluorobenzyl Piperidine

The piperidine core of [1-[(3,5-difluorophenyl)methyl]-4-piperidyl]methanamine adopts a chair conformation, with the 3,5-difluorobenzyl group occupying an equatorial position to minimize steric clash. This conformational preference is distinct from analogs with 2,4- or 3,4-difluoro substitution patterns, which can alter the rotational freedom of the benzyl group and the presentation of the piperidine nitrogen lone pair [1]. The defined 3D shape influences molecular recognition by biological targets, making this compound a valuable scaffold for generating diverse, shape-defined libraries for fragment-based drug discovery [2].

Conformational analysis 3D shape Fluorine effect SAR

Lower Rotatable Bond Count for Ligand Efficiency

The target compound contains three rotatable bonds (the C-N bond connecting the piperidine ring to the benzyl group, and two bonds within the aminomethyl side chain) [1]. In comparison, extended benzylpiperidine derivatives often have 5–7 rotatable bonds, which can decrease ligand efficiency and oral bioavailability due to entropic penalties upon binding. The relatively low rotatable bond count contributes to a favorable balance of flexibility and rigidity, supporting both binding affinity and drug-like properties.

Ligand efficiency Molecular complexity Drug design Rotatable bonds

Recommended Applications


CNS Drug Discovery: Brain-Penetrant Inhibitor Synthesis

The moderate lipophilicity (XLogP3 = 1.8) and single hydrogen bond donor count make this compound an ideal intermediate for generating CNS-targeted libraries. The primary amine handle allows facile conjugation to carboxylic acids, sulfonyl chlorides, or isocyanates to produce amides, sulfonamides, or ureas, respectively. The 3,5-difluorobenzyl group enhances metabolic stability and passive permeability, as supported by class-level evidence [1]. Researchers developing BACE-1 inhibitors, GPCR ligands, or ion channel modulators can leverage this scaffold to access chemical space with favorable CNS drug-like properties [2].

SAR Studies of Fluorinated Piperidines

The well-defined conformational bias and unique electronic properties of the 3,5-difluorobenzyl group differentiate this compound from regioisomeric analogs (e.g., 2,4- or 3,4-difluoro). This makes it a valuable control in SAR campaigns designed to probe the effects of fluorine substitution patterns on target binding and ADME properties. Its commercial availability at ≥95% purity ensures consistent, reproducible results across multiple synthesis batches [1].

FBDD and Diversity-Oriented Synthesis

The compound's low molecular weight (240.29 g/mol), balanced physicochemical properties, and rigid piperidine core align with the principles of FBDD. It can serve as a 3D fragment for generating diverse, shape-defined libraries through parallel synthesis or combinatorial chemistry. The primary amine group provides a convenient vector for fragment elaboration, while the fluorine atoms enable 19F NMR-based screening and metabolic stability tracking [1].

Sigma Receptor Ligands and CNS PET Tracers

Piperidine derivatives bearing a 3,5-difluorobenzyl group have been explored as sigma receptor ligands [1]. The aminomethyl moiety of this compound can be readily elaborated to generate high-affinity sigma-1 or sigma-2 receptor modulators, as evidenced by structurally related compounds with Ki values in the low nanomolar range [2]. Additionally, the fluorine atoms provide a handle for future 18F-radiolabeling, enabling the development of PET imaging agents for neurological disorders.

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